molecular formula C7H13NO2 B3014378 (S)-2-Pyrrolidin-1-yl-propionic Acid CAS No. 786627-71-2

(S)-2-Pyrrolidin-1-yl-propionic Acid

Cat. No.: B3014378
CAS No.: 786627-71-2
M. Wt: 143.186
InChI Key: HAEBOIOLDSOIGG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Pyrrolidin-1-yl-propionic Acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

(S)-2-Pyrrolidin-1-yl-propionic acid has been utilized in the synthesis of compounds with high affinity for the CCR5 receptor, demonstrating potent anti-HIV activity. These compounds exhibited better bioavailability and lower clearance rates compared to cyclopentane analogues (Lynch et al., 2003).

DNA and PNA Chimeric Oligonucleotides

The compound has been used in the creation of pyrrolidine PNA-DNA chimeric oligonucleotides, demonstrating its potential in modifying DNA sequences for specific applications (Kumar & Meena, 2003).

Synthesis of Homoproline Derivatives

It has been instrumental in synthesizing β2,β3-homoproline derivatives, showcasing the versatility of this compound in producing structurally varied amino acids (Yi et al., 2003).

Quantum Chemical Investigation

The compound has been a subject in quantum-chemical calculations and thermodynamics, contributing to a deeper understanding of molecular properties in the field of chemistry (Bouklah et al., 2012).

Enantioselective Synthesis

Its derivatives have been used in enantioselective synthesis, such as in the α-2-tosylethenylation of amino acid esters, indicating its role in creating chiral molecules (Tayama et al., 2012).

Chiral Auxiliary in Asymmetric Aldol Reactions

This compound derivatives have been employed as chiral auxiliaries in stereoselective aldol reactions, demonstrating its application in complex organic synthesis processes (Hedenström et al., 2000).

Formation of Dibenzoxanthenes and Calixarenes

Derivatives of this compound undergo ring-opening reactions leading to the formation of dibenzoxanthenes and calixarenes, highlighting its potential in creating diverse organic structures (Gazizov et al., 2015).

Sphingosine-1-Phosphate (S1P) Receptor Agonists

2-Aryl(pyrrolidin-4-yl)acetic acids, derived from this compound, have shown significant biological activities as S1P receptor agonists (Yan et al., 2006).

Synthesis of Pyrrolidines

It has been used in the synthesis of pyrrolidines, indicating its importance in heterocyclic organic compound production and its potential applications in medicine and industry (Żmigrodzka et al., 2022).

Antiarrhythmic and Antihypertensive Effects

Derivatives of this compound have been synthesized and tested for their antiarrhythmic and antihypertensive effects, showcasing its therapeutic potential (Malawska et al., 2002).

Properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBOIOLDSOIGG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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